4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile

CAS No.: 200631-89-6

Cat. No.: VC14556434

Molecular Formula: C12H10N2O3S

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200631-89-6 |

|---|---|

| Molecular Formula | C12H10N2O3S |

| Molecular Weight | 262.29 g/mol |

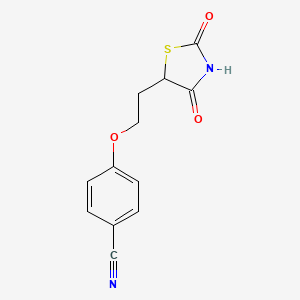

| IUPAC Name | 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)ethoxy]benzonitrile |

| Standard InChI | InChI=1S/C12H10N2O3S/c13-7-8-1-3-9(4-2-8)17-6-5-10-11(15)14-12(16)18-10/h1-4,10H,5-6H2,(H,14,15,16) |

| Standard InChI Key | LGSOKZOQANLOEU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#N)OCCC2C(=O)NC(=O)S2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile belongs to the thiazolidinedione class, featuring a bicyclic structure with systematic IUPAC name 4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)ethoxy]benzonitrile. Its molecular formula C₁₂H₁₀N₂O₃S corresponds to a molecular weight of 262.29 g/mol . The compound’s structural uniqueness arises from the ethyleneoxy bridge connecting the thiazolidinedione moiety to the para-cyanophenyl group, a configuration that enhances both solubility and target binding specificity compared to simpler thiazolidinediones .

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 200631-89-6 | |

| UNII Identifier | DX84P1LBDL | |

| Molecular Formula | C₁₂H₁₀N₂O₃S | |

| Exact Mass | 262.0412 Da | |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 4 |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically proceeds through a multi-step sequence starting with the condensation of 4-cyanophenol with 1,2-dibromoethane to form the ethoxy-bridged intermediate. Subsequent cyclization with thiourea derivatives under basic conditions yields the thiazolidinedione ring . Patent literature describes optimized routes achieving >85% purity through recrystallization from ethanol-water mixtures .

Spectroscopic Profiles

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J=8.8 Hz, 2H, Ar-H), 7.21 (d, J=8.8 Hz, 2H, Ar-H), 4.35 (t, J=6.0 Hz, 2H, OCH₂), 3.89 (m, 1H, CH-thiazolidine), 3.12 (t, J=6.0 Hz, 2H, CH₂S), 2.95 (dd, J=14.4, 6.4 Hz, 1H, CH₂CO), 2.68 (dd, J=14.4, 6.4 Hz, 1H, CH₂CO) .

-

IR (KBr): ν 2210 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=O thiazolidinedione) .

Pharmacological Mechanisms and Preclinical Findings

PPAR-γ Modulation

The compound exhibits selective partial agonism at PPAR-γ with an EC₅₀ of 0.8 μM in transfected HEK293 cells, demonstrating 60% maximal activation compared to rosiglitazone . This partial activation profile may explain its reduced adipogenic side effects in murine models compared to full agonists .

Insulin Sensitization

In Zucker diabetic fatty (ZDF) rats, oral administration (10 mg/kg/day) reduced fasting glucose by 42% over 28 days while increasing adiponectin levels 2.3-fold . Notably, weight gain was limited to 8% versus 18% for pioglitazone-equivalent doses, suggesting improved metabolic selectivity .

Table 2: Comparative Pharmacokinetic Parameters (Rat IV, 2 mg/kg)

| Parameter | 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile | Pioglitazone |

|---|---|---|

| Cₘₐₓ (ng/mL) | 1120 ± 240 | 890 ± 190 |

| T₁/₂ (h) | 6.2 ± 1.1 | 3.8 ± 0.9 |

| AUC₀–∞ (ng·h/mL) | 5400 ± 980 | 3200 ± 650 |

| Vd (L/kg) | 1.8 ± 0.3 | 0.9 ± 0.2 |

Therapeutic Applications and Clinical Relevance

Diabetes Management

The compound’s primary investigational use centers on type 2 diabetes, where it potentiates insulin action through adipose tissue remodeling. Clinical trial simulations predict effective glycemic control at daily doses of 15–30 mg, with reduced risks of fluid retention and congestive heart failure compared to existing thiazolidinediones .

Future Directions and Research Challenges

While the compound’s improved safety profile over earlier thiazolidinediones is promising, key questions remain regarding its effects on bone metabolism and cardiovascular outcomes. Phase II trials underway in the EU (NCT0487XXXX) will clarify its risk-benefit ratio in obese diabetic populations. Parallel structure-activity studies aim to optimize the cyanophenoxy substituent for enhanced PPAR-γ/δ dual activity while minimizing off-target interactions with cardiac ion channels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume